molecular formula C22H22N2O2 B14331924 9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one CAS No. 105961-25-9

9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one

Cat. No.: B14331924
CAS No.: 105961-25-9
M. Wt: 346.4 g/mol
InChI Key: QGAMVDSXCDSSRI-UHFFFAOYSA-N
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Description

9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

The synthesis of 9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one involves several steps. One common method includes the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to produce quinoline derivatives . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization to form isoquinoline derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

    Cyclization: Cyclization reactions can be used to form more complex structures from this compound.

Common reagents and conditions used in these reactions include acidic or basic media, catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one can be compared with other similar compounds such as:

The uniqueness of 9-(Dipropylamino)-5H-1

Properties

CAS No.

105961-25-9

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

9-(dipropylamino)chromeno[2,3-c]isoquinolin-5-one

InChI

InChI=1S/C22H22N2O2/c1-3-11-24(12-4-2)16-10-9-15-13-19-17-7-5-6-8-18(17)21(25)23-22(19)26-20(15)14-16/h5-10,13-14H,3-4,11-12H2,1-2H3

InChI Key

QGAMVDSXCDSSRI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC2=C(C=C1)C=C3C4=CC=CC=C4C(=O)N=C3O2

Origin of Product

United States

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